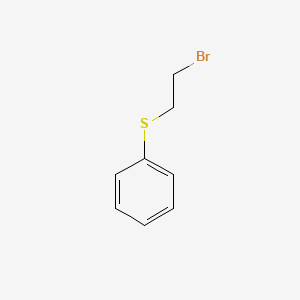

2-Bromoethyl phenyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFBOQYLXLEJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197497 | |

| Record name | ((2-Bromoethyl)thio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-01-8 | |

| Record name | [(2-Bromoethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4837-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2-Bromoethyl)thio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004837018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ((2-Bromoethyl)thio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-bromoethyl)thio]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Topic: 2-Bromoethyl Phenyl Sulfide: Synthesis, Characterization, and Experimental Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl phenyl sulfide (CAS No: 4837-01-8) is a vital bifunctional molecule widely employed as a building block in organic synthesis and pharmaceutical development.[1] Its structure, incorporating a reactive bromo-ethyl group and a phenylthio moiety, allows for a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of a robust and scalable laboratory synthesis of this compound via nucleophilic substitution. We delve into the mechanistic underpinnings of the reaction, offer a detailed, self-validating experimental protocol, and outline a full suite of characterization techniques to ensure the identity and purity of the final product. This document is intended to serve as a practical and authoritative resource for researchers leveraging this versatile reagent in their work.

Introduction and Strategic Importance

This compound, with the molecular formula C₈H₉BrS, is a key intermediate in the synthesis of more complex molecular architectures.[2][3] The molecule's utility stems from the orthogonal reactivity of its two key functional components:

-

The Phenylthio Group: Can be oxidized to sulfoxide or sulfone, or participate in various metal-catalyzed cross-coupling reactions.

-

The Bromoethyl Group: The terminal bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack (SN2 reactions).[4] This allows for the facile introduction of amines, azides, alkoxides, and other nucleophiles.[4]

This dual reactivity makes it an invaluable precursor for generating libraries of compounds in drug discovery and for constructing complex heterocyclic systems.

Synthesis: A Mechanistic Approach

The most common and efficient synthesis of this compound involves the reaction of thiophenol with an excess of 1,2-dibromoethane under basic conditions.[4] This pathway is predicated on a classic bimolecular nucleophilic substitution (SN2) reaction.

The Underlying Chemistry: An SN2 Pathway

The reaction proceeds in two primary steps, as illustrated in the mechanism diagram below:

-

Deprotonation: Thiophenol is a weak acid. In the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic thiol proton is abstracted to form the sodium or potassium thiophenoxide salt.[4] This salt is a significantly more potent nucleophile than the neutral thiophenol.

-

Nucleophilic Attack: The generated thiophenoxide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. In a concerted step, the carbon-bromine bond is broken, displacing a bromide ion as the leaving group and forming the new carbon-sulfur bond.

Rationale for Experimental Choices

-

Excess 1,2-Dibromoethane: The use of 1,2-dibromoethane as both the reactant and, in some protocols, the solvent, is a critical strategic decision. By maintaining a large excess of the dihalide, the probability of the thiophenoxide anion encountering an unreacted 1,2-dibromoethane molecule is much higher than it encountering a molecule of the desired product. This statistical control significantly minimizes the formation of the common side-product, 1,2-bis(phenylthio)ethane.

-

Choice of Base: Sodium hydroxide is a strong, inexpensive, and effective base for deprotonating thiophenol. The reaction can also be performed with weaker bases like potassium carbonate, often requiring a polar aprotic solvent like DMF to ensure solubility and reactivity.[4]

-

Solvent System: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are often employed to prevent unwanted side reactions with water.[4] Using an excess of 1,2-dibromoethane can also serve as the solvent.

-

Reaction Temperature: The reaction is typically performed under reflux to ensure a sufficient reaction rate.[4] Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the point of completion and avoid excessive heating that could lead to decomposition or side-product formation.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of this compound.

Materials and Equipment

-

Thiophenol

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup

Safety Precautions

-

Thiophenol: Possesses an extremely foul and persistent odor (stench) and is toxic. Always handle in a well-ventilated fume hood.[5]

-

1,2-Dibromoethane: A suspected carcinogen and toxic. Handle with appropriate gloves and in a fume hood.

-

Sodium Hydroxide: Caustic. Avoid skin and eye contact.

-

This compound: Causes skin and serious eye irritation.[6][7] Wear appropriate PPE, including safety goggles and gloves.[6]

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of sodium hydroxide (4.0 g, 0.10 mol) in 50 mL of ethanol.

-

Thiophenol Addition: While stirring, slowly add thiophenol (11.0 g, 0.10 mol) to the basic solution at room temperature. A white precipitate of sodium thiophenoxide may form.

-

Substrate Addition: Add a large excess of 1,2-dibromoethane (93.9 g, 0.50 mol) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 3-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, a colorless to pale yellow or brown liquid, can be purified by either vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.[7]

Comprehensive Characterization

Affirming the structure and purity of the synthesized product is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₉BrS | [2] |

| Molecular Weight | 217.13 g/mol | [4] |

| CAS Number | 4837-01-8 | |

| Appearance | Colorless to yellow/brown liquid | [7] |

| Purity (Typical) | >97.0% (GC) | [2] |

| Boiling Point | ~221 °C | [8] |

| Density | ~1.44 g/mL | [9] |

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for verifying the structure of this compound.

| Technique | Expected Results |

| ¹H NMR | δ 7.40-7.20 (m, 5H, Ar-H) : Complex multiplet for the five aromatic protons. δ 3.55 (t, 2H, -S-CH₂-CH₂-Br) : Triplet for the methylene protons adjacent to the bromine. δ 3.25 (t, 2H, -S-CH₂-CH₂-Br) : Triplet for the methylene protons adjacent to the sulfur. |

| ¹³C NMR | δ 135.5 (Ar C) , δ 130.0 (Ar CH) , δ 129.5 (Ar CH) , δ 127.0 (Ar CH) : Resonances for the aromatic carbons. δ 35.5 (-S-CH₂-) : Aliphatic carbon attached to sulfur. δ 31.0 (-CH₂-Br) : Aliphatic carbon attached to bromine. |

| IR (Infrared) | ~3060 cm⁻¹ : Aromatic C-H stretch. ~2930 cm⁻¹ : Aliphatic C-H stretch. ~1580, 1480 cm⁻¹ : Aromatic C=C ring stretches. ~690, 740 cm⁻¹ : C-H out-of-plane bending for monosubstituted benzene. ~600-700 cm⁻¹ : C-S stretch. ~550-650 cm⁻¹ : C-Br stretch. |

| Mass Spec. (MS) | Molecular Ion (M⁺) : A pair of peaks of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key Fragments : m/z 137 ([M-Br]⁺), m/z 109 ([C₆H₅S]⁺). |

Note: NMR chemical shifts (δ) are reported in ppm and are approximate. They can vary slightly depending on the solvent used.

Conclusion

The synthesis of this compound is a foundational procedure in synthetic organic chemistry, providing access to a highly versatile chemical intermediate. The SN2 reaction between thiophenol and 1,2-dibromoethane is a reliable and scalable method. By understanding the underlying mechanism, carefully controlling reaction conditions to minimize side-product formation, and employing a comprehensive suite of modern analytical techniques for characterization, researchers can confidently produce and utilize this important building block for a wide array of applications, from materials science to the development of novel therapeutics.

References

-

Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). phenyl vinyl sulfide. Retrieved from [Link]

- Google Patents. (n.d.). WO2007066845A1 - Process for preparation of thiophenol derivatives.

-

Organic Syntheses. (n.d.). (Phenylthio)nitromethane. Retrieved from [Link]

-

ResearchGate. (2025, August 6). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-bromoethyl)-. Retrieved from [Link]

- Google Patents. (n.d.). EP0302321A2 - Process for the preparation of thiophenols, and these thiophenols.

-

NIST. (n.d.). Benzene, (2-bromoethyl)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-bromoethyl)-. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenylethyl bromide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diphenyl sulfide. Retrieved from [Link]

Sources

- 1. This compound | 4837-01-8 [chemicalbook.com]

- 2. This compound, 5G | Labscoop [labscoop.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 9. labproinc.com [labproinc.com]

physicochemical properties of 2-Bromoethyl phenyl sulfide

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-Bromoethyl Phenyl Sulfide

Introduction

This compound, with the CAS Number 4837-01-8, is a bifunctional organosulfur compound that serves as a crucial intermediate in organic synthesis and pharmaceutical research.[1][2] Its structure incorporates a reactive bromoethyl group and a stable phenylthio moiety, making it a versatile building block for the introduction of the 2-(phenylthio)ethyl unit into a wide range of molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, synthetic methodologies, chemical reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development. The thioether functional group is a common scaffold in many FDA-approved drugs, highlighting the importance of intermediates like this compound in medicinal chemistry.[3]

Core Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and application in various chemical transformations. These properties are summarized in the table below. The compound's liquid state at room temperature and its insolubility in water are key considerations for reaction setup and solvent selection.[2][4] Its sensitivity to air and heat necessitates specific storage conditions to maintain its purity and integrity.[4]

| Property | Value | Reference(s) |

| CAS Number | 4837-01-8 | [1][2] |

| Molecular Formula | C₈H₉BrS | [4][5][6] |

| Molecular Weight | 217.12 g/mol | [4][7] |

| Appearance | Colorless to pale yellow or brown clear liquid | [4][5] |

| Boiling Point | 137 °C at 15 mmHg | |

| Density | 1.44 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.61 | [4] |

| Solubility | Insoluble in water | [2] |

| Purity | Typically >97.0% (determined by GC) | [4][7] |

| Storage Conditions | Refrigerate at 0-10°C, store under an inert gas | |

| Sensitivity | Air and heat sensitive | [4] |

Synthesis and Manufacturing

The laboratory-scale synthesis of this compound is most commonly achieved through nucleophilic substitution reactions. Understanding these pathways is crucial for ensuring high yield and purity.

Established Synthetic Routes

Two primary, well-documented methods for its preparation include:

-

Reaction of Thiophenol with 2-Bromoethanol: This is a prevalent method where thiophenol is deprotonated by a base, such as potassium carbonate, to form the more nucleophilic thiophenoxide anion. This anion then attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion.[1] The reaction is typically conducted under reflux in an anhydrous solvent like THF or DCM.[1]

-

Reaction of Sodium Benzenethiolate with 1,2-Dibromoethane: In this route, the pre-formed sodium salt of thiophenol acts as the nucleophile, attacking one of the carbon atoms in 1,2-dibromoethane.[1] Careful control of the stoichiometry is essential in this reaction to minimize the formation of the 1,2-bis(phenylthio)ethane byproduct.[1]

Advances in synthetic chemistry have also led to the development of milder and more efficient routes using transition metal catalysis, and greener approaches employing photocatalysis or alternative energy sources are being actively explored.[1]

Experimental Protocol: Synthesis from Thiophenol and 2-Bromoethanol

This protocol outlines a representative laboratory procedure for the synthesis of this compound.

Materials:

-

Thiophenol

-

2-Bromoethanol

-

Potassium Carbonate (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

To a stirred solution of thiophenol (1.0 eq) in anhydrous THF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Add 2-bromoethanol (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with a small amount of THF.

-

Concentrate the filtrate under reduced pressure to remove the THF.

-

Dilute the residue with diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of its carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

The primary mode of reactivity is through nucleophilic substitution, typically following an Sₙ2 mechanism.[1] This allows for the covalent attachment of a wide variety of nucleophiles, leading to the formation of more complex molecules. Common nucleophiles include:

-

Amines (Primary and Secondary): Reaction with amines yields substituted aminoethyl phenyl sulfides, which are precursors to various nitrogen-containing heterocyclic compounds.[1]

-

Thiols: Reaction with other thiols or thiolates results in the formation of dithioethers.[1]

-

Alkoxides: Reaction with alkoxides produces the corresponding ether derivatives.[1]

-

Azides: The reaction with sodium azide in a polar aprotic solvent like DMF yields azidoethyl phenyl sulfide, a useful precursor for amines via reduction or for triazoles via cycloaddition.[1]

The choice of solvent and reaction conditions can be optimized to favor the Sₙ2 pathway and maximize the yield of the desired substitution product.

Caption: General Sₙ2 reaction mechanism at the C-Br center.

From a quantum chemical perspective, the reactivity can be understood by analyzing the molecule's frontier molecular orbitals. Density Functional Theory (DFT) calculations show that the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the C-Br antibonding orbital, confirming this site as the most electrophilic center for nucleophilic attack.[1]

Applications in Research and Drug Development

As a versatile intermediate, this compound is a valuable tool for medicinal chemists and drug development professionals.

-

Pharmaceutical Intermediate: It is primarily classified as a pharmaceutical intermediate, used in the multi-step synthesis of active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for the strategic incorporation of a flexible thioether linkage into drug candidates.

-

Scaffold for Heterocycles: Its reactions with various nucleophiles are fundamental for building more complex molecular architectures, including heterocyclic ring systems that are prevalent in pharmaceuticals.[1]

-

Thioethers in Medicinal Chemistry: Sulfur-containing compounds, particularly thioethers, are present in a significant number of commercial drugs.[3] The thioether group can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can participate in crucial binding interactions with biological targets.

-

Precursor to H₂S-Releasing Agents: While not extensively documented for this specific compound, sulfur-containing molecules are fundamental to the design of agents that can release hydrogen sulfide (H₂S) under physiological conditions.[1] H₂S is an important endogenous signaling molecule with vasorelaxant and cardioprotective effects, making H₂S-donating drugs an active area of research.[8]

Safety, Handling, and Toxicology

Proper handling of this compound is essential due to its hazardous nature. The compound is classified as a skin and eye irritant.

Hazard Identification

| Hazard Class | Category | Statement |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[5][9] |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[5][9] |

Safe Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.[9]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[10]

-

Respiratory Protection: Not typically required under normal use with adequate ventilation.[9]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands and any exposed skin thoroughly after handling.[5][9][10]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[5][9] Store under an inert atmosphere (e.g., nitrogen or argon) as the compound is air sensitive.

-

Spill & Disposal: In case of a spill, soak up with an inert absorbent material and place in a suitable, closed container for disposal.[5] Dispose of contents/container in accordance with local, regional, and national regulations.[11]

Toxicology: The toxicological properties of this compound have not been thoroughly investigated.[10] Therefore, it should be handled with caution, assuming it may have other unknown hazards.

References

-

TCI AMERICA. (n.d.). This compound 4837-01-8. Retrieved from [Link]

-

Qin, C., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules, 22(2), 198. Retrieved from [Link]

-

Cirino, G., et al. (2011). Hydrogen sulphide: novel opportunity for drug discovery. Medicinal Research Reviews, 31(1), 128-59. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 4837-01-8 [chemicalbook.com]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 5G | Labscoop [labscoop.com]

- 8. Hydrogen sulphide: novel opportunity for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Bromoethyl Phenyl Sulfide (CAS 4837-01-8)

A Note from the Senior Application Scientist:

In the landscape of modern synthetic chemistry, particularly within the demanding arena of drug discovery and development, the strategic selection of building blocks is paramount. It is not merely about the atoms that constitute a molecule, but about the latent reactivity and synthetic potential encoded within its structure. 2-Bromoethyl phenyl sulfide is a prime exemplar of such a molecule—a deceptively simple bifunctional reagent that offers a powerful toolkit for the discerning chemist.

This guide is crafted not as a rigid set of instructions, but as a transfer of institutional knowledge. We will delve into the core identity of this compound, explore the nuances of its synthesis with an emphasis on mechanistic understanding, and illuminate its utility as a versatile intermediate in the construction of complex, biologically relevant scaffolds. The protocols described herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success. It is my hope that this document will serve as an invaluable resource, empowering researchers to leverage the full potential of this compound in their synthetic endeavors.

Section 1: Core Molecular Profile of this compound

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section outlines the essential chemical and physical characteristics of this compound.

Chemical Identity and Structure

-

Systematic Name: 1-((2-Bromoethyl)thio)benzene

-

Common Names: this compound, 2-(Phenylthio)ethyl bromide

-

CAS Number: 4837-01-8[1]

-

Molecular Formula: C₈H₉BrS[2]

-

Structure:

Caption: The Sₙ2 mechanism for the reaction of thiophenoxide with 2-bromoethanol.

The success of this reaction hinges on several factors:

-

The Nucleophile: Thiophenoxide (PhS⁻), generated by deprotonating thiophenol with a base, is an excellent nucleophile due to the high polarizability of the sulfur atom.

-

The Electrophile: The carbon atom attached to the bromine is electrophilic due to the electron-withdrawing nature of the halogen.

-

The Leaving Group: The bromide ion (Br⁻) is a good leaving group, as it is the conjugate base of a strong acid (HBr).

Established Synthetic Routes

Method A: From Thiophenol and 2-Bromoethanol

This is a widely used and reliable method. [3] Protocol:

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Reagents: Add thiophenol (11.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) to the flask.

-

Reaction Initiation: Stir the suspension under a nitrogen atmosphere and add 2-bromoethanol (15.0 g, 0.12 mol) dropwise over 15 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of THF.

-

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield pure this compound.

Method B: From Sodium Thiophenoxide and 1,2-Dibromoethane

An alternative approach using a pre-formed or in-situ generated thiophenoxide salt. [3] Protocol:

-

Setup: In a flask as described above, dissolve sodium ethoxide (6.8 g, 0.1 mol) in anhydrous ethanol (100 mL) under a nitrogen atmosphere.

-

Nucleophile Formation: Add thiophenol (11.0 g, 0.1 mol) dropwise to the stirred solution.

-

Reaction: Add 1,2-dibromoethane (28.2 g, 0.15 mol, in excess to minimize disubstitution) to the sodium thiophenoxide solution.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Work-up and Purification: Follow the work-up and purification steps as outlined in Method A.

Section 3: The Synthetic Utility of this compound in Drug Development

The value of this compound in medicinal chemistry lies in its ability to introduce the versatile phenylthioethyl moiety into a molecule. This group can be a stable part of the final drug structure or an intermediate that is further transformed.

The Phenylthioethyl Moiety: A Versatile Building Block

The molecule possesses two key reactive sites:

-

The C-Br Bond: A primary alkyl bromide that is highly susceptible to nucleophilic substitution.

-

The Sulfide Linkage: Can be oxidized to a sulfoxide or a sulfone, which dramatically alters the electronic properties and can act as a leaving group in elimination reactions.

Key Reactions and Transformations

3.2.1. Nucleophilic Substitution at the Bromine Center

This is the most common application, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. [3]

Caption: General nucleophilic substitution reaction of this compound.

Protocol: Reaction with a Secondary Amine (e.g., Piperidine)

-

Setup: In a sealed tube, dissolve this compound (2.17 g, 10 mmol) in acetonitrile (20 mL).

-

Reagents: Add piperidine (1.70 g, 20 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

Reaction: Seal the tube and heat the mixture at 80 °C for 12 hours.

-

Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography on silica gel to obtain the N-(2-(phenylthio)ethyl)piperidine product.

3.2.2. Oxidation of the Sulfide

Oxidation of the sulfide to a sulfoxide or sulfone is a powerful tool for modulating the properties of the molecule.

Protocol: Oxidation to the Sulfone

-

Setup: Dissolve this compound (2.17 g, 10 mmol) in glacial acetic acid (30 mL) in a round-bottom flask.

-

Oxidant: Cool the solution in an ice bath and add a 30% solution of hydrogen peroxide (3.4 g, 30 mmol) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Work-up: Pour the reaction mixture into cold water (100 mL). The product, 2-bromoethyl phenyl sulfone, will often precipitate and can be collected by filtration.

-

Purification: The solid can be recrystallized from a suitable solvent like ethanol.

Case Study: Synthesis of Thieno[3,2-b]thiophene Scaffolds

Thieno[3,2-b]thiophenes are important heterocyclic scaffolds found in various organic electronic materials and have been explored as cores for bioactive molecules. [4][5]While a direct synthesis of a marketed drug is not readily found in the literature, this compound can be a precursor to key intermediates in the synthesis of these and related sulfur-containing heterocycles. For instance, the phenylthioethyl group can be used to build up a thiophene ring.

The following is a conceptual pathway illustrating this utility.

Caption: Conceptual pathway for the synthesis of a thieno[3,2-b]thiophene core.

This conceptual pathway highlights how the functionalities of this compound can be sequentially utilized to construct more complex heterocyclic systems, which are of great interest in drug development.

Section 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling this compound.

Hazard Identification and Classification

| Hazard | Classification |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2 |

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Safe Laboratory Practices

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Stability and Storage

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Refrigeration is recommended for long-term storage. [2]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Decomposition: Hazardous decomposition products upon combustion include carbon oxides, sulfur oxides, and hydrogen bromide gas.

Section 5: Concluding Remarks and Future Outlook

This compound is a testament to the principle that a molecule's value is defined by its reactivity and versatility. Its dual functionality—a reactive alkyl bromide for nucleophilic substitution and a modifiable sulfide for further synthetic transformations—makes it a powerful tool in the arsenal of the synthetic chemist. From the straightforward introduction of a phenylthioethyl group to its use in the construction of complex heterocyclic systems, this reagent provides a reliable and predictable platform for molecular construction. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the strategic application of such well-understood and versatile building blocks will remain a cornerstone of innovation. Future research may focus on developing even more efficient, green, and catalytic methods for its synthesis and application, further expanding its utility in the synthesis of next-generation therapeutics.

References

-

Total Synthesis. (n.d.). SN2 Reaction Explanation & Mechanism. Retrieved from [Link]

-

SATHEE CUET. (n.d.). Chemistry SN2 Reaction Mechanism. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

-

Chem Simplified. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 11.2: The Sₙ2 Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). (S,S)-(+)-Bis(2-phenyl-2-bromoethyl)sulfide - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). phenyl vinyl sulfide. Retrieved from [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-bromoethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Campos, M. R., de la Cruz, P., Diaz, M. C., Garin, J., Orduna, J., & Langa, F. (2010). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 15(11), 8346–8356. Retrieved from [Link]

-

ResearchGate. (n.d.). Aryl sulfide synthesis via aryl exchange reaction. Retrieved from [Link]

-

Lee, C. H., Chen, C. Y., & Chen, C. H. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Molecules, 29(23), 5227. Retrieved from [Link]

-

Strieter, E. R., & Buchwald, S. L. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(12), 10183–10216. Retrieved from [Link]

-

Shimomura, O., et al. (2005). Utilization of Aryl Sulfide as a Novel Safety-Catch Linker for Solid Phase Organic Synthesis. Transactions of the Materials Research Society of Japan, 30(4), 1073-1076. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thieno[3,2-b]thiophene via cyclization reaction. Retrieved from [Link]

-

University of California San Diego, Department of Chemistry & Biochemistry. (n.d.). Chapter 5: NMR. Retrieved from [Link]

Sources

- 1. This compound | 4837-01-8 [chemicalbook.com]

- 2. This compound, 5G | Labscoop [labscoop.com]

- 3. benchchem.com [benchchem.com]

- 4. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

Introduction: The Synthetic Utility of 2-Bromoethyl Phenyl Sulfide

An In-Depth Technical Guide to the Reactivity of the Bromoethyl Group in 2-Bromoethyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

This compound (PhS(CH₂)₂Br) is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of a wide array of more complex structures, particularly in the pharmaceutical and materials science sectors.[1] Its utility stems from the distinct and often complementary reactivity of its two key functional moieties: the phenyl sulfide and the bromoethyl group. The carbon-bromine bond is the primary site of reactivity, rendering the molecule susceptible to a variety of transformations.[2] The adjacent phenyl sulfide group, however, is not a mere spectator. Its electronic and steric properties, and most notably the ability of the sulfur atom's lone pairs to participate in reactions, profoundly influence the reactivity of the bromoethyl group.[2] This guide will dissect the nuances of this reactivity, providing a framework for predicting and controlling its chemical behavior.

Synthesis of this compound

A solid understanding of the preparation of this compound is foundational. The most common and reliable methods involve nucleophilic substitution reactions.

From Thiophenol and 1,2-Dibromoethane

A historically significant and straightforward synthesis involves the reaction of sodium thiophenoxide with an excess of 1,2-dibromoethane.[2] The thiophenoxide anion, a potent nucleophile, displaces one of the bromide ions in a standard Sₙ2 reaction.

Reaction:

PhSNa + BrCH₂CH₂Br → PhSCH₂CH₂Br + NaBr

The use of an excess of 1,2-dibromoethane is crucial to minimize the formation of the double substitution product, 1,2-bis(phenylthio)ethane.

From Thiophenol and 2-Bromoethanol

An alternative and often preferred method involves the reaction of thiophenol with 2-bromoethanol in the presence of a base.[2] The base, typically a carbonate or a hydroxide, deprotonates the thiophenol to generate the thiophenoxide nucleophile in situ.

Reaction:

PhSH + BrCH₂CH₂OH + Base → PhSCH₂CH₂Br + H₂O + Base·H⁺

This method can offer advantages in terms of reagent handling and reaction control.

Core Reactivity: Nucleophilic Substitution at the Bromoethyl Group

The primary mode of reactivity for the bromoethyl group in this compound is nucleophilic substitution, where the bromide ion acts as a good leaving group.[2] These reactions are typically bimolecular (Sₙ2), involving a backside attack by the nucleophile on the carbon atom bonded to the bromine.[3]

The Sₙ2 Pathway

In a typical Sₙ2 reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.[3]

Generalized Sₙ2 Reaction:

Nu⁻ + PhSCH₂CH₂Br → PhSCH₂CH₂Nu + Br⁻

This mechanism results in the inversion of stereochemistry if the carbon atom were chiral.[4] A wide variety of nucleophiles can be employed, leading to a diverse range of products.[2]

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Amine | R₂NH | PhSCH₂CH₂NR₂ |

| Alkoxide | RO⁻Na⁺ | PhSCH₂CH₂OR |

| Thiolate | RS⁻Na⁺ | PhSCH₂CH₂SR |

| Azide | NaN₃ | PhSCH₂CH₂N₃ |

| Cyanide | NaCN | PhSCH₂CH₂CN |

These reactions are fundamental for building molecular complexity and are widely used in the synthesis of pharmaceuticals and other functional molecules.[2]

Anchimeric Assistance: The Role of the Neighboring Sulfur Atom

A critical aspect that distinguishes the reactivity of this compound from simple alkyl bromides is the phenomenon of anchimeric assistance , also known as neighboring group participation (NGP).[5][6] The lone pair of electrons on the sulfur atom, positioned at the β-position to the leaving group, can act as an internal nucleophile.[7]

This participation leads to the formation of a cyclic sulfonium ion intermediate, which is then attacked by an external nucleophile.[5] This two-step process has significant consequences for both the reaction rate and the stereochemistry of the product.

Mechanism of Anchimeric Assistance:

The reaction proceeds through two consecutive Sₙ2 steps. The first is an intramolecular cyclization to form a thiiranium ion (a cyclic sulfonium ion). The second step is the attack of the external nucleophile on one of the carbons of the three-membered ring.

Caption: Anchimeric assistance by the sulfur atom.

Consequences of Anchimeric Assistance:

-

Rate Acceleration: The intramolecular reaction is often much faster than the corresponding intermolecular Sₙ2 reaction, leading to a significant rate enhancement.[8] This is because the internal nucleophile is "pre-positioned" for the attack.

-

Retention of Stereochemistry: Since the overall transformation involves two consecutive Sₙ2 reactions, each causing an inversion of configuration, the net result is a retention of the original stereochemistry at the carbon center.[9]

Competing Reaction: Elimination to Form Phenyl Vinyl Sulfide

Under the influence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form phenyl vinyl sulfide.[10][11] This reaction is a crucial pathway for the synthesis of this important vinyl monomer.

E2 Elimination Reaction:

Base⁻ + PhSCH₂CH₂Br → PhS-CH=CH₂ + Base-H + Br⁻

The base abstracts a proton from the carbon atom adjacent to the one bearing the bromine, and in a concerted fashion, the double bond is formed, and the bromide ion is expelled.

Experimental Protocol: Synthesis of Phenyl Vinyl Sulfide via Elimination

-

Reagents: this compound, a strong base (e.g., potassium tert-butoxide or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)), and a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).[10]

-

Procedure: a. Dissolve this compound in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath. c. Slowly add a solution or slurry of the base to the reaction mixture. d. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). e. Quench the reaction with water and extract the product with an organic solvent. f. Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting phenyl vinyl sulfide by distillation or chromatography.[10]

Caption: Workflow for the synthesis of phenyl vinyl sulfide.

Oxidation of the Sulfide Moiety

While the primary focus is on the bromoethyl group, it is important to recognize that the sulfur atom itself is susceptible to oxidation.[2] Common oxidizing agents can convert the sulfide to the corresponding sulfoxide and subsequently to the sulfone.

Oxidation Reactions:

-

Sulfide to Sulfoxide: PhSCH₂CH₂Br + [O] → PhS(O)CH₂CH₂Br

-

Sulfoxide to Sulfone: PhS(O)CH₂CH₂Br + [O] → PhS(O)₂CH₂CH₂Br

These oxidations can be achieved using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[12][13] It is crucial to consider the potential for these side reactions when planning syntheses involving oxidizing conditions.

Conclusion

The reactivity of the bromoethyl group in this compound is a rich and multifaceted area of organic chemistry. While it undergoes typical nucleophilic substitution and elimination reactions characteristic of alkyl halides, the presence of the neighboring phenyl sulfide group introduces the fascinating and powerful element of anchimeric assistance. This internal participation not only accelerates reactions but also controls their stereochemical outcome. A thorough understanding of the interplay between the Sₙ2, E2, and NGP pathways is essential for any researcher aiming to harness the full synthetic potential of this versatile building block. By carefully selecting reagents and reaction conditions, chemists can selectively steer the reactivity of this compound to achieve a desired synthetic transformation, making it an invaluable tool in the design and construction of complex molecules for a myriad of applications.

References

-

Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation). (n.d.). Retrieved January 7, 2026, from [Link]

-

phenyl vinyl sulfide - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

-

Nucleophilic Substitution Reactions. (n.d.). Retrieved January 7, 2026, from [Link]

-

Phenyl Vinyl Sulfide: A Comprehensive Overview. (2025, March 3). Retrieved January 7, 2026, from [Link]

-

phenyl vinyl sulfone and sulfoxide - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

-

Neighboring Group Participation | PDF | Chemical Reactions | Amine - Scribd. (n.d.). Retrieved January 7, 2026, from [Link]

-

Anchimeric Assistance | Dalal Institute. (n.d.). Retrieved January 7, 2026, from [Link]

-

3.2: Neighboring Group Participation - Chemistry LibreTexts. (2023, August 1). Retrieved January 7, 2026, from [Link]

-

highly stereoselective bromination of alkyl phenyl sulphides - RSC Publishing. (2019, August 16). Retrieved January 7, 2026, from [Link]

-

Vinyl sulfide synthesis by C-S coupling - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Neighbouring Group Mechanisms - Dalal Institute. (n.d.). Retrieved January 7, 2026, from [Link]

-

The Discovery of Nucleophilic Substitution Reactions | Organic Chemistry Class Notes. (n.d.). Retrieved January 7, 2026, from [Link]

-

The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure. (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | 4837-01-8 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. fiveable.me [fiveable.me]

- 5. Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation) [chem.ucla.edu]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

electrophilic nature of 2-Bromoethyl phenyl sulfide

An In-depth Technical Guide to the Electrophilic Nature of 2-Bromoethyl Phenyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional reagent whose electrophilic character is central to its utility in modern organic synthesis. The interplay between a reactive carbon-bromine bond and the electronic influence of the adjacent phenylthio moiety confers a unique reactivity profile, making it a valuable precursor for a diverse range of molecular architectures. This guide provides an in-depth exploration of the electrophilic nature of this compound, elucidating the structural features that govern its reactivity, the mechanisms of its key reactions, and its applications as a synthetic intermediate, particularly in the construction of heterocyclic systems and in the context of drug development. By synthesizing mechanistic insights with practical, field-proven protocols, this document aims to serve as a comprehensive resource for researchers leveraging this important building block.

Structural and Electronic Foundations of Electrophilicity

The electrophilic reactivity of this compound is primarily centered on the carbon atom bonded to the bromine. This reactivity is a consequence of two key structural features:

-

The Polarized Carbon-Bromine Bond: Bromine is a highly electronegative atom, leading to a significant polarization of the C-Br bond. This polarization results in a partial positive charge (δ+) on the carbon atom, rendering it susceptible to attack by nucleophiles. The bromine atom also functions as an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

-

The Influence of the Phenylthio Group: The adjacent phenylthio (PhS-) group exerts a profound electronic influence on the molecule. The sulfur atom, with its lone pairs of electrons, can play a crucial role in the reaction mechanism through neighboring group participation (NGP).[1][2][3] This participation can significantly enhance the reaction rate and dictate the stereochemical outcome of a substitution reaction.

Reaction Mechanisms: A Dichotomy of Pathways

The electrophilic nature of this compound is most prominently displayed in its reactions with nucleophiles. These reactions can proceed through two primary mechanistic pathways: a direct bimolecular nucleophilic substitution (SN2) or a more complex pathway involving neighboring group participation.

Bimolecular Nucleophilic Substitution (SN2) Reactions

In a typical SN2 reaction, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide leaving group in a single, concerted step.[1][4] This pathway is common with a wide range of nucleophiles, including amines, thiols, and alkoxides.[1]

The general mechanism can be depicted as follows:

Caption: Generalized SN2 reaction of this compound.

The choice of solvent is critical for these reactions. Polar aprotic solvents like dimethylformamide (DMF) are often employed as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.[1]

Neighboring Group Participation (NGP) by the Sulfur Atom

A more nuanced and often dominant mechanistic pathway involves the participation of the lone pair electrons on the sulfur atom.[2][3][5] This intramolecular nucleophilic attack displaces the bromide ion to form a cyclic thiiranium (or episulfonium) ion intermediate. This intermediate is highly electrophilic and is subsequently attacked by an external nucleophile.

The key consequences of NGP are:

-

Rate Acceleration: The intramolecular nature of the first step is kinetically more favorable than an intermolecular attack by an external nucleophile, often leading to a significant rate enhancement compared to analogous substrates lacking the participating group.[3][5]

-

Retention of Stereochemistry: The two consecutive SN2-like steps (intramolecular attack followed by intermolecular attack) result in an overall retention of configuration at the chiral center, if one were present.[2][5]

Caption: Neighboring group participation by the sulfur atom.

Synthetic Applications in Research and Development

The predictable electrophilic reactivity of this compound makes it a valuable building block in various synthetic endeavors.

Synthesis of Thieno[3,2-b]thiophenes

Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant interest as organic semiconductors in electronic devices.[6][7] this compound can serve as a key precursor in the multi-step synthesis of these scaffolds. While direct cyclization from this compound is not the most common route, its derivatives are instrumental. A general synthetic strategy often involves the initial substitution of the bromide followed by cyclization reactions.[8][9]

Caption: General workflow for thieno[3,2-b]thiophene synthesis.

Role as a Pharmaceutical Intermediate

This compound is classified as a pharmaceutical intermediate, signifying its role as a starting material or key reactant in the synthesis of active pharmaceutical ingredients (APIs).[1][10] The phenylthioethyl moiety is a structural motif found in various biologically active molecules. The ability to introduce this group via nucleophilic substitution reactions makes this compound a valuable tool for medicinal chemists. Sulfur-containing compounds, in general, are prevalent in pharmaceuticals, contributing to their biological activity and pharmacokinetic properties.[11]

Experimental Protocols

The following protocol is a representative example of a nucleophilic substitution reaction using this compound.

Synthesis of N-benzyl-2-(phenylthio)ethan-1-amine

Objective: To demonstrate a typical SN2 reaction of this compound with an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) (0.1 M solution)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and acetonitrile.

-

Add potassium carbonate and benzylamine to the solution.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Self-Validation: The success of the protocol is validated by the isolation and characterization of the product, N-benzyl-2-(phenylthio)ethan-1-amine, through techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which should confirm the expected structure and purity.

Quantitative Data Summary

| Nucleophile | Product Type | Typical Solvent | Yield Range | Reference |

| Amines (e.g., benzylamine) | Substituted Amines | Acetonitrile, DMF | Good to Excellent | [1] |

| Thiols (e.g., thiophenol) | Dithioethers | DMF, Ethanol | High | [1] |

| Alkoxides (e.g., sodium ethoxide) | Thioethers | Ethanol | Good | [1] |

| Sodium Azide | Azidoethyl Phenyl Sulfide | DMF | High | [1] |

Conclusion

The electrophilic nature of this compound is a cornerstone of its synthetic utility. The presence of a polarized carbon-bromine bond makes it an excellent substrate for SN2 reactions, while the neighboring sulfur atom can facilitate reactions through neighboring group participation, leading to enhanced reactivity and stereochemical control. These characteristics have established this compound as a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic systems for materials science and scaffolds for drug development. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for researchers aiming to exploit its full potential in their synthetic endeavors.

References

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH . [Link]

-

Synthesis of thieno[3,2-b]thiophenes from bromothiophene - ResearchGate . [Link]

-

Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . [Link]

-

Synthesis of Thienothiophenes - Encyclopedia.pub . [Link]

-

Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - MDPI . [Link]

-

Neighboring Group Participation | PDF | Chemical Reactions | Amine - Scribd . [Link]

-

3.2: Neighboring Group Participation - Chemistry LibreTexts . [Link]

-

The Neighbouring Group Mechanisms - Dalal Institute . [Link]

-

Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles . [Link]

-

Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides - Chemical Science (RSC Publishing) . [Link]

-

Nucleophilicity of Sulfur Compounds - Chemistry LibreTexts . [Link]

-

REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC - PubMed Central . [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC - NIH . [Link]

-

The Role of 2-Nitrophenyl Phenyl Sulfide in Bioactive Compound Synthesis . [Link]

-

2.2: The Discovery of Nucleophilic Substitution Reactions (for reference) . [Link]

-

Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media - Pure and Applied Chemistry . [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. This compound | 4837-01-8 [chemicalbook.com]

- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Guide to the Stability and Storage of 2-Bromoethyl Phenyl Sulfide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoethyl phenyl sulfide (CAS No: 4837-01-8) is a pivotal bifunctional reagent in synthetic organic chemistry, valued for its capacity to introduce the phenethylthio moiety into molecular architectures.[1] Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the stability profile of this compound, detailing the primary degradation pathways and elucidating the causality behind recommended storage and handling protocols. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the reagent's purity over time.

Chemical and Physical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage. These properties dictate its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| CAS Number | 4837-01-8 | [2] |

| Molecular Formula | C₈H₉BrS | [2] |

| Molecular Weight | 217.13 g/mol | [3] |

| Appearance | Colorless to brown/yellow clear liquid | [2][4] |

| Boiling Point | 140 - 141 °C @ 10 mmHg | [5] |

| Specific Gravity | 1.44 g/cm³ | [5] |

| Solubility | Insoluble in water | [1] |

Core Stability and Intrinsic Reactivity

While Safety Data Sheets (SDS) generally classify this compound as "stable under normal conditions," this statement warrants a nuanced, expert interpretation.[5] The molecule's structure contains two key reactive sites: the thioether linkage and the primary alkyl bromide.

-

Thioether (Sulfide) Group: The sulfur atom possesses lone pairs of electrons, making it susceptible to oxidation to form the corresponding sulfoxide and, subsequently, the sulfone.[6]

-

Carbon-Bromine (C-Br) Bond: The C-Br bond is polarized, rendering the carbon atom electrophilic. Bromide is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution (SN2) reactions.[3][7] The reactivity of the C-X bond increases down the halogen group, making bromoalkanes significantly more reactive than their chloro-analogs.[7][8]

This inherent reactivity is the basis of its synthetic utility but also the source of its instability if not stored and handled correctly.

Degradation Pathways: A Mechanistic Perspective

Understanding the mechanisms of degradation is crucial for designing effective stabilization strategies. Several environmental factors can compromise the integrity of this compound.

Hydrolysis

Moisture is a significant threat to the stability of this compound. The electrophilic carbon atom adjacent to the bromine is susceptible to attack by water, a weak nucleophile. This SN2 reaction results in the formation of 2-hydroxyethyl phenyl sulfide and hydrobromic acid (HBr).

Mechanism: H₂O + Ph-S-CH₂CH₂-Br → [Ph-S-CH₂CH₂-OH₂]⁺ + Br⁻ → Ph-S-CH₂CH₂-OH + HBr

The generation of HBr can further catalyze other acid-mediated degradation pathways. Research on the analogous compound, 2-chloroethyl phenyl sulfide, has demonstrated its hydrolysis to 2-hydroxyethyl phenyl sulfide, confirming this degradation route.[9] Given the greater reactivity of the C-Br bond, this process is expected to be even more facile for the title compound.[7][8]

Oxidation

The thioether moiety is readily oxidized by atmospheric oxygen, and more rapidly by strong oxidizing agents.[5][6] This process typically occurs in a stepwise manner, first forming the sulfoxide and then the sulfone.

Mechanism: Ph-S-CH₂CH₂-Br + [O] → Ph-S(O)-CH₂CH₂-Br (Sulfoxide) Ph-S(O)-CH₂CH₂-Br + [O] → Ph-S(O)₂-CH₂CH₂-Br (Sulfone)

The presence of these oxidized impurities can significantly alter the reactivity and outcome of subsequent synthetic steps. This underlies the strict incompatibility with strong oxidizing agents noted in safety literature.[5]

Thermal and Photochemical Decomposition

Elevated temperatures provide the activation energy necessary to initiate decomposition, which can lead to the release of toxic and corrosive gases, including sulfur oxides, hydrogen sulfide (H₂S), and hydrogen bromide (HBr).[5] While less documented for this specific molecule, alkyl bromides can also be sensitive to UV light, which can initiate free-radical chain reactions, leading to complex degradation product mixtures. This potential sensitivity justifies the recommendation to protect the compound from light.[10]

Influence of pH and Nucleophilic Contaminants

The presence of contaminants can accelerate degradation:

-

Basic Conditions: Strong bases can promote a competing E2 elimination reaction, yielding phenyl vinyl sulfide.

-

Nucleophilic Impurities: Any residual nucleophiles from synthesis (e.g., amines, thiolates) will readily react with the compound via an SN2 mechanism, consuming the material and generating impurities.[3][11]

Experimental Protocols for Storage and Handling

To mitigate the degradation pathways described above, a systematic and rigorous approach to storage and handling is mandatory.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | Minimizes thermal degradation and slows the rate of hydrolysis and oxidation.[10] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes atmospheric oxygen and moisture, preventing oxidation and hydrolysis.[10] |

| Container | Tightly sealed, amber glass vial with a PTFE-lined cap | Amber glass protects from light.[10] A tight seal with a chemically inert liner prevents moisture ingress and contamination. |

| State | Neat liquid | Avoids potential solvent-mediated degradation pathways. |

Workflow for Handling and Storage

The following diagram outlines the critical decision points and procedures from receipt to long-term storage to ensure maximum stability.

Caption: Decision workflow for handling and storing this compound.

Step-by-Step Handling Procedure

-

Preparation: Before opening, allow the refrigerated container to equilibrate to ambient temperature to prevent condensation of atmospheric moisture on the cold surfaces.

-

Inert Atmosphere Operation: Conduct all transfers in a glovebox or under a positive pressure of an inert gas (argon or nitrogen) using Schlenk line techniques. This is the most critical step to prevent exposure to air and moisture.[12]

-

Aliquotting: For long-term use, it is highly advisable to aliquot the bulk quantity into smaller, single-use vials. This practice minimizes the number of times the main stock is exposed to potential contaminants and temperature fluctuations.

-

Sealing and Storage: Securely seal the vials with PTFE-lined caps. For added protection against moisture ingress over time, wrap the cap-vial interface with Parafilm®. Immediately return the sealed vials to refrigerated (2-8°C), dark storage.[10]

Summary of Incompatibilities and Hazards

To ensure laboratory safety and experimental integrity, it is vital to be aware of the following incompatibilities and potential decomposition products.

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Upon combustion or severe thermal degradation, the compound may produce Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides (SOₓ), Hydrogen bromide (HBr), and Hydrogen sulfide (H₂S).[5]

Conclusion

This compound is a powerful synthetic tool whose efficacy depends on its chemical purity. Its stability is challenged by inherent reactivity towards hydrolysis, oxidation, and nucleophilic attack. By implementing the mechanistically informed protocols detailed in this guide—specifically, storage at 2-8°C under an inert atmosphere and protection from light and moisture—researchers can effectively mitigate these degradation pathways. This ensures the reagent's integrity, leading to more reliable and reproducible scientific outcomes.

References

-

Reddit. Handling thiols in the lab : r/chemistry. [Link]

-

Taylor & Francis Online. Thioethers – Knowledge and References. [Link]

-

ACS Green Chemistry Institute. Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

NIST. Benzene, (2-bromoethyl)-. [Link]

-

Defense Technical Information Center. Degradation of the Blister Agent BIS(2-Chloroethyl) Sulfide and Simulant 2-Chloroethyl Phenyl Sulfide on Concrete. [Link]

-

Crunch Chemistry. Explaining the reactivity of halogenoalkanes. [Link]

-

Chemistry LibreTexts. What is Nucleophilic Substitution?. [Link]

-

ResearchGate. (PDF) Effects of storage conditions on thiol disulfide homeostasis. [Link]

-

Master Organic Chemistry. Alkyl Halide Reaction Map And Summary. [Link]

-

MDPI. Oxidative Decomposition of Poly(phenylene sulfide) Composites Under Fast Elevation of Temperature. [Link]

-

Chemguide. an introduction to halogenoalkanes (haloalkanes). [Link]

-

YouTube. Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. [Link]

Sources

- 1. This compound | 4837-01-8 [chemicalbook.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 5G | Labscoop [labscoop.com]

- 5. fishersci.com [fishersci.com]

- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. biosynth.com [biosynth.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. reddit.com [reddit.com]

An In-depth Technical Guide: 2-Bromoethyl Phenyl Sulfide as a Versatile Building Block in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromoethyl phenyl sulfide (CAS No: 4837-01-8) is a bifunctional organosulfur compound that has emerged as a cornerstone building block in modern organic synthesis. Its unique structure, featuring a reactive carbon-bromine bond and a strategically positioned phenyl sulfide moiety, offers a rich landscape of chemical transformations. This guide provides an in-depth exploration of its synthesis, core reactivity, and diverse applications, with a focus on the mechanistic principles that govern its utility. We will delve into its role in constructing complex heterocyclic systems, its application as a pharmaceutical intermediate, and provide detailed, field-proven protocols to empower researchers in leveraging this versatile reagent for their synthetic challenges.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. This compound is a liquid whose stability and reactivity are directly linked to its physical characteristics.[1][2]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 4837-01-8 | [3][4] |

| Molecular Formula | C₈H₉BrS | [3][4] |

| Molecular Weight | 217.12 g/mol | [1][2] |

| Appearance | Colorless to yellow or brown liquid | [1][3] |

| Purity | Typically >97.0% (by GC) | [1] |

| Refractive Index | ~1.61 | [2] |

| Solubility | Insoluble in water | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen), away from light | [6] |

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling to ensure laboratory safety.[7]

-

Hazards: Causes skin irritation and serious eye irritation.[3][7] The signal word for this chemical is "Warning".[7]

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

-

Hazardous Decomposition: Under fire conditions, it may decompose to produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, hydrogen bromide (HBr), and hydrogen sulfide (H₂S).[7]

Synthesis of the Building Block

The preparation of this compound is well-documented, with several reliable methods established. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Primary Synthetic Routes

The most common syntheses rely on nucleophilic substitution reactions. One prevalent method involves the reaction between thiophenol and 2-bromoethanol in the presence of a base, which deprotonates the thiophenol to the more nucleophilic thiophenoxide anion for subsequent attack.[8] Another established route is the reaction of sodium benzenethiolate with 1,2-dibromoethane.[8]

A particularly robust and scalable synthesis starts from diphenyl disulfide, which is cleaved by bromine and then reacted with ethylene. This procedure is notable as it generates the target compound as a key intermediate.[9]

Caption: Synthesis via Thiophenol and 2-Bromoethanol.

Detailed Experimental Protocol: Synthesis from Diphenyl Disulfide and Ethylene

This one-pot procedure, adapted from Organic Syntheses, generates this compound (referred to as 1-phenylthio-2-bromoethane in the literature) as a stable intermediate.[9]

Causality Behind Choices:

-

Dichloromethane: Chosen as a solvent because it is relatively inert to bromine and dissolves the disulfide starting material.

-

Slow Bromine Addition: Bromine is added slowly to minimize the competing side reaction of aromatic bromination on the phenyl ring.[9]

-

Ethylene Purge: Ethylene is bubbled through the solution to react with the electrophilic bromine species attached to the sulfur, forming the desired 2-bromoethyl linkage.

-